Pro-Pro-Gln

Description

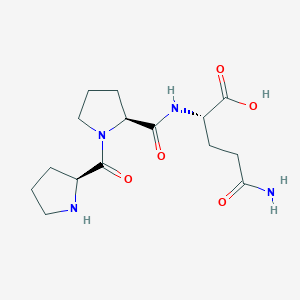

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKUEXMZYFIZKA-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Pro Pro Gln

Solid-Phase Peptide Synthesis (SPPS) Strategies for Pro-Pro-Gln

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, stands as a cornerstone for producing peptides like this compound. nih.govnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. spcmc.ac.in Its efficiency, suitability for automation, and the ease of purification by simply washing away excess reagents and by-products have made it a preferred method. spcmc.ac.inbachem.com The most prevalent strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. iris-biotech.denih.govbeilstein-journals.org

Optimization of Coupling Conditions and Protecting Group Chemistry

The successful synthesis of proline-rich sequences such as this compound is highly dependent on the optimization of coupling conditions to ensure efficient amide bond formation and minimize side reactions. The formation of the Pro-Pro bond can be challenging due to the secondary amine nature of proline.

Coupling Reagents: Standard activation methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives to enhance efficiency and suppress racemization. ucl.ac.ukkoreascience.kr Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are frequently used. ucl.ac.ukresearchgate.net More advanced uronium/aminium-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate), are also commonly employed with a base like N,N-diisopropylethylamine (DIPEA) for activation. researchgate.net

Protecting Group Strategy: The choice of protecting groups is critical for a successful synthesis. The Fmoc group is standard for temporary Nα-protection due to its mild, base-catalyzed removal (typically with piperidine (B6355638) in DMF), which is orthogonal to the acid-labile side-chain protecting groups. iris-biotech.denih.gov For the glutamine (Gln) residue in this compound, the side-chain amide is typically protected with a trityl (Trt) group to prevent side reactions like dehydration during activation. This group, along with the tBu-type protecting groups, is cleaved at the end of the synthesis during the final cleavage from the resin, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.de

Table 1: Common Reagents in SPPS of this compound

| Reagent Type | Example(s) | Function | Citation(s) |

|---|---|---|---|

| Temporary Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus of the incoming amino acid; removed after each coupling cycle. | iris-biotech.deresearchgate.net |

| Side-Chain Protecting Group (Gln) | Trt (Trityl) | Prevents side-chain amide dehydration and other side reactions during synthesis. | iris-biotech.de |

| Coupling Activators | HBTU, DCC, DIC | Activate the C-terminal carboxyl group of the incoming amino acid for amide bond formation. | ucl.ac.ukresearchgate.net |

| Coupling Additives | HOBt, Oxyma | Enhance coupling efficiency and minimize racemization. | ucl.ac.ukresearchgate.net |

| Base for Activation/Deprotection | DIPEA, Piperidine | DIPEA is used with aminium/uronium reagents; Piperidine is used for Fmoc group removal. | iris-biotech.deresearchgate.net |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes permanent side-chain protecting groups. | iris-biotech.debeilstein-journals.org |

Automated vs. Manual SPPS Techniques for this compound Production

The production of this compound can be carried out using either manual or automated SPPS techniques.

Manual SPPS: This approach offers flexibility and is cost-effective for small-scale synthesis and for developing and optimizing synthetic protocols. researchgate.net Researchers have direct control over each step, allowing for real-time adjustments. For instance, the manual synthesis of a peptide containing the this compound sequence has been successfully performed using traditional Fmoc-based chemistry with HBTU/DIPEA activation. researchgate.net

Automated SPPS: For larger-scale production or high-throughput synthesis of peptide libraries, automated synthesizers are indispensable. bachem.comnih.gov These instruments perform the repetitive cycles of deprotection, washing, coupling, and washing automatically, which significantly reduces synthesis time and labor. nih.govspcmc.ac.inmdpi.com Modern automated synthesizers, including those with microwave assistance, can further accelerate the process and improve coupling efficiency, especially for "difficult sequences" that are prone to aggregation. nih.govmdpi.com The synthesis of Pro-Pro-Xaa catalysts, including derivatives of this compound, has been successfully achieved using automated solid-phase peptide synthesis. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for large-scale production where purification of intermediates is feasible.

Chemo-Enzymatic Synthesis Routes for this compound Analogs

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and stereoselectivity of enzymatic catalysis. bachem.com Enzymes like omniligases can be used for peptide fragment condensation without the risk of epimerization, a common side reaction in chemical fragment condensation. researchgate.net This method is particularly advantageous for producing long peptides and is considered a greener chemistry approach due to the reduced use of organic solvents. bachem.com While specific examples for this compound are not abundant, the principles of CEPS are applicable for creating analogs or larger constructs containing this tripeptide, offering high purity and stereochemical integrity. bachem.comresearchgate.net

Isotopic Labeling Techniques for this compound in Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating peptide structure, dynamics, and interactions in mechanistic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By selectively incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the this compound sequence, specific atoms can be monitored.

For example, in NMR studies investigating the binding of a heptapeptide (B1575542) containing the Gln-Gly-Arg-Pro-Pro-Gln-Gly sequence to polyphenols, isotopic labeling of one of the binding partners would be a standard method to simplify complex spectra and extract precise structural information. researchgate.net The incorporation can be achieved by using commercially available Fmoc-protected amino acids that are already isotopically labeled during the SPPS process. These labeled amino acids are introduced at specific positions in the peptide chain, allowing researchers to track conformational changes or identify binding sites at a residue-specific level. researchgate.net

Design and Synthesis of this compound Analogues and Peptidomimetics

The synthesis of analogues and peptidomimetics of this compound aims to modify its structure to improve properties such as resistance to enzymatic degradation, conformational stability, and binding affinity to biological targets. Common strategies include amino acid substitution, backbone modification, and the replacement of peptide fragments with non-peptidic scaffolds.

D-Amino Acid Substitution: A prevalent strategy for creating peptide analogues with enhanced stability against proteases is the substitution of L-amino acids with their D-isomers. lifetein.com.cn D-amino acid peptide bonds are not recognized by most common proteases, thus increasing the half-life of the peptide in biological systems. lifetein.com.cn For example, in a study on a leptin-derived peptide agonist named OB3 (Ser-Cys-Ser-Leu-Pro-Gln-Thr), researchers synthesized a series of analogues using single-point D-amino acid substitution via the solid-phase method. nih.gov The study found that while most substitutions reduced the peptide's efficacy, the replacement of L-Leucine with D-Leucine at position 4 significantly enhanced the weight-reducing effect of the peptide, demonstrating how stereochemical inversion can be a powerful tool in analogue design. nih.gov

Alanine (B10760859) Scanning and Truncation: Alanine scanning mutagenesis is a technique used to determine the contribution of individual amino acid residues to a peptide's function. By systematically replacing each residue with alanine, researchers can identify key "pharmacophoric" groups. In studies of Substance P (SP), which has the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, alanine scanning of the N-terminal fragment SP₁₋₇ revealed the importance of each residue for binding affinity. diva-portal.org For instance, replacing the Gln at position 5 with Ala (Arg-Pro-Lys-Pro-Ala-Gln-Phe-OH) resulted in a significant drop in binding affinity, highlighting the critical role of this residue. diva-portal.org Truncated analogues, such as H-Pro-Gln-Gln-Phe-NH₂, have also been synthesized to identify the minimal sequence required for activity. diva-portal.org

Table 1: Research Findings on this compound Analogue Synthesis

| Modification Strategy | Original Sequence Context | Analogue/Peptidomimetic Example | Key Research Finding | Reference |

|---|---|---|---|---|

| D-Amino Acid Substitution | Ser-Cys-Ser-Leu-Pro-Gln-Thr | [D-Leu-4]-OB3 | Substitution with D-Leu increased the weight-reducing effect by 2.6-fold compared to the all-L-amino acid peptide. | nih.gov |

| Peptidomimetic Scaffold | ...Leu-Pro-Gln... | Biphenyl-based amino acid replacing the Pro-Gln dipeptide. | The biphenyl (B1667301) moiety acts as a functional mimetic of the Pro-Gln unit, rigidifying the structure and reducing peptidic character. | nih.gov |

| Alanine Scanning | Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | Arg-Pro-Lys-Pro-Ala-Gln-Phe-OH | Replacement of Gln⁵ with Ala significantly reduced binding affinity (Ki from 1.6 nM to 78.6 nM), indicating Gln⁵ is crucial for binding. | diva-portal.org |

| Truncation | Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | Pro-Gln-Gln-Phe-NH₂ | Truncated peptide retained considerable binding affinity (Ki = 4.5 nM), showing the core pharmacophore is maintained. | diva-portal.org |

| Heterocyclic Amino Acid Substitution | Pro-Leu-Gly-NH₂ | Pip-Leu-Gly-NH₂ (Pip = Pipecolic acid) | Replacement of Proline with other heterocyclic residues like Pipecolic acid can maintain biological activity, showing structural tolerance at the N-terminus. | nih.gov |

Site-Specific Derivatization of this compound for Functional Probes and Research Tools

Site-specific derivatization involves attaching a chemical group, such as a fluorophore or a biotin (B1667282) tag, to a specific amino acid within the this compound sequence or a peptide containing it. These functional probes are invaluable tools for studying biological processes, including receptor binding, enzyme activity, and cellular imaging.

Enzymatic Labeling of Glutamine: The glutamine (Gln) residue itself is a prime target for site-specific modification using the enzyme transglutaminase (TGase). nih.gov TGase catalyzes an acyl-transfer reaction between the γ-carboxyamide group of a Gln residue and a primary amine. nih.gov This method has been used to label proteins and peptides containing a TGase recognition tag, such as Pro-Lys-Pro-Gln-Gln-Phe. nih.govresearchgate.net In this sequence, the first Gln residue is the primary amine acceptor. nih.gov Researchers have successfully used this technique to attach fluorescent dyes like Alexa488 and Alexa647 to the Gln residue, creating stoichiometrically labeled proteins suitable for single-molecule fluorescence resonance energy transfer (FRET) studies. nih.govresearchgate.net

Fluorogenic Substrates: Peptides containing Pro-Gln motifs can be synthesized with a fluorogenic group to create substrates for enzyme assays. For example, the peptide Ac-Gln-Pro-Lys-Lys-(Ac)-AMC is a fluorogenic substrate for sirtuin enzymes (SIRT1, SIRT2, and SIRT3). caymanchem.com In this probe, the peptide sequence is linked to 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage of the peptide by a sirtuin, the AMC group is released, producing a quantifiable fluorescent signal. caymanchem.com This allows for the continuous monitoring of enzyme activity.

Fluorescent Labeling of Peptide Analogues: Peptides containing the Pro-Gln sequence, such as Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), have been derivatized with various fluorophores to create functional probes for receptor studies. nih.govresearchgate.net Fluorophores like BODIPY, Oregon Green 488, and Dansyl have been covalently linked to specific sites on the peptide, often at a lysine (B10760008) residue near the Pro-Gln sequence. nih.govresearchgate.net These fluorescent analogues allow for direct visualization of receptor localization, internalization, and recycling in living cells without the need for radioactivity or antibodies. nih.gov The choice of fluorophore is critical, as some, like Alexa 488, can alter the biological activity and binding properties of the parent peptide. nih.gov

Table 2: Examples of Site-Specific Derivatization for Functional Probes

| Derivatization Method | Target Sequence/Peptide | Attached Probe/Label | Application | Reference |

|---|---|---|---|---|

| Enzymatic (Transglutaminase) | Pro-Lys-Pro-Gln-Gln-Phe (TGase tag) | Alexa Dyes (e.g., A647-cadaverine) | Site-specific protein labeling for single-molecule FRET studies. | nih.govresearchgate.net |

| Fluorogenic Substrate Synthesis | Ac-Gln-Pro-Lys-Lys-(Ac) | 7-amino-4-methylcoumarin (AMC) | Quantifying SIRT1, SIRT2, and SIRT3 enzyme activity. | caymanchem.com |

| Chemical Conjugation | Substance P (Arg-Pro-Lys-Pro-Gln-Gln...) | BODIPY FL, Oregon Green 488 | Fluorescent probes for receptor binding, activation, and imaging in live cells. | nih.gov |

| Chemical Conjugation | Substance P (Arg-Pro-Lys-Pro-Gln-Gln...) | Dansyl (Dns) chloride | Environment-sensitive fluorescent ligand to study the physical nature of receptor binding pockets. | researchgate.net |

Biophysical and Structural Characterization Methodologies for Pro Pro Gln

Spectroscopic Techniques for Conformational Analysis of Pro-Pro-Gln

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is highly sensitive to the peptide's secondary structure, with distinct spectral signatures for α-helices, β-sheets, β-turns, and random coils.

For a proline-rich peptide like this compound, the CD spectrum is expected to be dominated by features characteristic of a polyproline II (PPII) helix. The PPII conformation is a left-handed helix with three residues per turn and is a common structural motif in unfolded proteins and proline-rich sequences. biorxiv.org The classic CD spectrum of a PPII helix features a strong negative band around 206 nm and a weak positive band around 228 nm. researchgate.net However, the exact positions and intensities of these bands can be influenced by the solvent environment. rsc.org Studies on oligomeric peptides that form PPII helices have shown significant solvatochromic shifts in the main negative band, highlighting the high accessibility of the extended PPII helix to the surrounding solvent. rsc.org

In the case of this compound, the presence of the two consecutive proline residues strongly favors the adoption of a PPII-like conformation. The analysis of the CD spectrum would involve identifying the characteristic negative and positive bands and comparing their positions and intensities to reference spectra for PPII helices and other secondary structures. It is important to note that short peptides may exist as an ensemble of conformations in solution, and the resulting CD spectrum would represent the population-weighted average of these structures.

Table 1: Characteristic CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| β-Turn | Varies depending on turn type | Varies depending on turn type |

| Polyproline II (PPII) Helix | ~228 | ~206 |

| Random Coil | ~212 | ~195 |

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the conformational states of peptide amide bonds. These techniques probe the vibrational modes of the peptide backbone, particularly the amide I and amide III bands, which are sensitive to secondary structure.

The amide I band, occurring between 1600 and 1700 cm⁻¹, arises primarily from the C=O stretching vibration of the peptide bond. shimadzu.com The frequency of this band is highly dependent on the hydrogen-bonding environment and the local geometry of the backbone, making it a useful indicator of secondary structure. For instance, β-turns, which could potentially be formed by the this compound sequence, exhibit characteristic amide I frequencies. nih.gov The amide I band for β-turns can appear in a broad range from 1628 cm⁻¹ to 1694 cm⁻¹. nih.gov Studies on β-hairpin peptides have shown that the amide I maximum can be centered around 1640 cm⁻¹, with a shoulder near 1670 cm⁻¹. aip.org

Raman spectroscopy offers complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light. arxiv.org The amide I and amide III bands are also prominent in Raman spectra and can be used for secondary structure analysis. pnas.org Raman spectra of individual amino acids, such as proline and glutamine, have been characterized, providing a basis for interpreting the spectrum of the this compound tripeptide. spiedigitallibrary.orgnih.govresearchgate.net For glutamine, a peak around 1710 cm⁻¹ has been assigned to the amide side chain. arxiv.org

By analyzing the positions and intensities of the amide I and amide III bands in both FTIR and Raman spectra, it is possible to gain insights into the predominant conformational states of the amide bonds in this compound, including the potential presence of β-turns or other ordered structures in equilibrium with a more extended PPII conformation.

Table 2: Typical Amide I and Amide III Vibrational Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |

| α-Helix | 1650–1658 | 1260–1310 |

| β-Sheet | 1620–1640 (low), 1680–1700 (high) | 1220–1250 |

| β-Turn | 1660–1695 | 1260–1300 |

| Random Coil | 1640–1650 | 1240–1260 |

Fluorescence Spectroscopy for this compound Microenvironment Analysis

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local microenvironment of a fluorophore. In the context of the this compound tripeptide, which lacks a strongly fluorescent aromatic side chain, intrinsic fluorescence studies are challenging. The peptide bonds themselves exhibit weak fluorescence, which can be sensitive to the local environment, but these signals are often difficult to measure and interpret.

A more common approach for non-fluorescent peptides is the use of extrinsic fluorescent probes. A fluorescent dye can be covalently attached to the N- or C-terminus of the peptide. Changes in the fluorescence properties of the dye, such as its emission wavelength, quantum yield, and lifetime, can then be used to monitor changes in the peptide's conformation or its interactions with other molecules. For example, the fluorescence of a probe attached to this compound could be monitored as a function of solvent polarity or upon binding to a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. imrpress.com For a peptide like this compound, NMR can provide detailed information about the conformation of the peptide backbone, the side chains, and the dynamics of the molecule.

1D and 2D NMR Experiments for Resonance Assignment and Connectivity

The first step in any NMR structural analysis is the assignment of the resonances in the NMR spectrum to specific nuclei in the molecule. For a peptide, this involves assigning the signals from the backbone and side-chain protons (¹H) and, if isotopically labeled, the backbone and side-chain carbons (¹³C) and nitrogens (¹⁵N).

One-dimensional (1D) ¹H NMR spectra of peptides can provide initial information about the conformational state. For instance, the dispersion of the amide proton chemical shifts is related to the degree of secondary structure. chemrxiv.org However, for a peptide with multiple proline residues like this compound, the 1D spectrum is often complex due to the presence of multiple conformers arising from cis-trans isomerization of the X-Pro peptide bonds. portlandpress.com

Two-dimensional (2D) NMR experiments are essential for resolving the overlapping signals in the 1D spectrum and for establishing connectivities between different nuclei. The most common 2D NMR experiments for peptide resonance assignment include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically those separated by two or three bonds. This allows for the identification of the spin systems of the individual amino acid residues. uzh.ch

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to all protons within a spin system. This is particularly useful for identifying the complete set of resonances for each amino acid residue. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached heteronuclei, such as ¹³C or ¹⁵N. This is a powerful tool for resolving overlapping proton signals and for assigning the resonances of the carbon and nitrogen atoms. imrpress.com

For this compound, these experiments would be used to assign the ¹H, ¹³C, and ¹⁵N resonances for each of the three residues in both the cis and trans conformations of the two proline peptide bonds. The relative populations of the cis and trans isomers can be determined from the intensities of the corresponding peaks in the NMR spectra. imrpress.com

NOE-Based NMR for Inter-Residue Distance Constraints

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other in space (typically less than 5 Å), regardless of whether they are connected by chemical bonds. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. By measuring a set of NOEs between different protons in a peptide, a set of distance constraints can be generated that can be used to calculate the three-dimensional structure of the peptide.

NOEs are typically measured using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. chemrxiv.org For this compound, NOESY spectra would be recorded to identify short-range and long-range NOEs. Key NOEs for determining the conformation of a peptide include:

Intra-residue NOEs: These are NOEs between protons within the same amino acid residue and are useful for confirming resonance assignments and for determining the conformation of the side chains.

Sequential NOEs: These are NOEs between protons on adjacent residues, such as the NOE between the α-proton of residue i and the amide proton of residue i+1. These are crucial for determining the sequence of the peptide and for defining the backbone conformation. chemrxiv.org

For proline-containing peptides, specific NOE patterns can be used to distinguish between the cis and trans conformations of the X-Pro peptide bond. A strong NOE between the α-proton of the preceding residue and the δ-protons of proline is characteristic of a trans peptide bond, while a strong NOE between the α-protons of the preceding residue and the proline α-proton is indicative of a cis peptide bond. chemrxiv.orgnih.gov

By combining the distance constraints derived from NOE measurements with information about dihedral angles obtained from coupling constants, a detailed three-dimensional model of the solution structure of this compound can be generated using computational methods such as distance geometry and molecular dynamics simulations.

Conformational Dynamics Studies of this compound via NMR Relaxation

Nuclear Magnetic Resonance (NMR) relaxation studies are a powerful tool for probing the internal dynamics and conformational flexibility of peptides like this compound in solution. nih.gov The presence of two consecutive proline residues introduces significant conformational constraints, potentially favoring specific structures such as a polyproline II (PPII) helix, which is a common conformation in proline-rich sequences. nih.govresearchgate.net NMR relaxation parameters, including the spin-lattice (T1) and spin-spin (T2) relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), provide quantitative insights into the motions of the peptide backbone and side chains on a wide range of timescales. researchgate.netchemrxiv.org

Interactive Table: Representative NMR Relaxation Data for Peptide Dynamics Analysis

Mass Spectrometry-Based Approaches for this compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, offering high sensitivity, accuracy, and speed. ki.secreative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity

Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for accurately determining the molecular weight of peptides and proteins. creative-proteomics.comresearchgate.net In this technique, the this compound peptide is ionized directly from solution, typically generating a series of multiply charged ions. lcms.czlibretexts.org The mass spectrometer measures the mass-to-charge (m/z) ratio of these ions. libretexts.org A deconvolution algorithm is then applied to the resulting series of peaks in the mass spectrum to calculate the neutral molecular mass of the intact peptide with high precision. lcms.cz

This accurate mass measurement serves as a primary confirmation of the peptide's identity, as the experimentally determined mass can be compared to the theoretically calculated mass. creative-proteomics.com A close match provides high confidence that the correct peptide was synthesized. lcms.cz Furthermore, the ESI-MS spectrum can be used to assess the purity of the sample. The presence of unexpected peaks would indicate impurities or degradation products.

Interactive Table: Molecular Weight Calculation for this compound

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modification Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. libretexts.org In an MS/MS experiment, the intact protonated molecule of this compound, [(M+H)⁺], is first selected in the mass spectrometer. This "precursor ion" is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. libretexts.org The resulting "product ions" are then mass-analyzed.

Fragmentation predominantly occurs at the peptide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. sc.edu For this compound, this analysis would confirm the this compound sequence and distinguish it from isomers like Pro-Gln-Pro. This method is also highly effective for identifying post-translational modifications, which would be detected as a mass shift in the fragment ions containing the modified residue.

Interactive Table: Theoretical MS/MS Fragmentation Ions for this compound

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Degradation Product Identification

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an analytical method used to characterize materials by thermally decomposing them in an inert atmosphere to produce smaller, volatile fragments (pyrolyzates). eag.com These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. eag.com This technique is particularly useful for analyzing complex materials that are not amenable to direct analysis. ifremer.fr

When applied to the tripeptide this compound, Py-GC-MS would provide a profile of its thermal degradation products. Research has shown that peptides containing proline have a high propensity to form cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), upon heating. researchgate.net Therefore, a major expected product from the pyrolysis of this compound would be cyclo(Pro-Pro). researchgate.net Other degradation products would likely arise from the breakdown of the glutamine side chain and other fragmentation pathways of the peptide backbone. Identifying these specific pyrolyzates can yield structural information about the original peptide.

Interactive Table: Potential Thermal Degradation Products of this compound

X-ray Crystallography and Electron Microscopy Methodologies for this compound in Complex with Macromolecules

Due to its small size and inherent flexibility, obtaining a crystal structure of the this compound tripeptide by itself is challenging. Therefore, X-ray crystallography and cryo-electron microscopy (cryo-EM) are most effectively used to determine its structure when it is bound to a larger macromolecule, such as a protein receptor or enzyme. nih.govaimspress.com

In X-ray crystallography, the goal is to grow a well-ordered crystal of the macromolecule-peptide complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the complex. nih.gov This map can be interpreted to build an atomic-resolution model, revealing the precise three-dimensional conformation of the bound this compound peptide. nih.gov It also details the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the macromolecule's binding pocket. nih.govkorea.ac.kr

Cryo-electron microscopy is another powerful technique for determining the structures of large macromolecular assemblies. nih.govknu.edu.af In a typical single-particle analysis experiment, a vitrified (flash-frozen) sample of the complex is imaged with an electron microscope. aimspress.com Thousands of 2D projection images of individual complexes are computationally combined to reconstruct a 3D electrostatic potential map (a "density map"). iucr.org At high resolutions (approaching ~2-3 Å), this map is detailed enough to allow for the building of an atomic model of the complex, including the bound this compound ligand, similar to what is achieved with X-ray crystallography. iucr.org Both techniques provide invaluable snapshots of how this compound interacts with its biological targets.

Enzymatic Interactions and Biotransformation Pathways Involving Pro Pro Gln

Proteolytic Degradation of Pro-Pro-Gln by Specific Peptidases and Proteases

The degradation of this compound is mediated by enzymes that recognize and cleave peptide bonds involving proline residues. Due to the unique rigid structure conferred by proline, specialized proteases are required for its hydrolysis.

The hydrolysis of peptides containing proline is a specialized enzymatic process. Enzymes known as post-proline cleaving enzymes (PPCEs) exhibit a preference for hydrolyzing peptide bonds at the carboxyl-terminal of proline residues. nih.govmdpi.com While specific kinetic data for the hydrolysis of the exact tripeptide this compound are not extensively documented in publicly available literature, the kinetic parameters of well-characterized prolyl oligopeptidases acting on similar, short proline-containing substrates can provide insight into the expected enzymatic efficiency.

These enzymes, typically belonging to the serine peptidase family, have a catalytic domain that facilitates the cleavage of Pro-Xaa bonds, where Xaa can be a variety of amino acid residues, including glutamine. mdpi.com The catalytic efficiency is influenced by the amino acids flanking the proline residue.

The table below presents representative kinetic parameters for a prolyl oligopeptidase acting on a model substrate. It is important to note that these values are illustrative and would differ for the specific this compound substrate.

Interactive Table 1: Representative Kinetic Parameters for Prolyl Oligopeptidase

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|

Data derived from a study on lamb kidney post-proline cleaving enzyme. researchgate.net The K_m value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate.

The primary site of proteolytic attack on the this compound sequence is the peptide bond between the second proline (Pro) residue and the glutamine (Gln) residue. Proline-specific endopeptidases, such as prolyl oligopeptidase, specifically target the carboxyl side of proline residues but are generally unable to cleave a Pro-Pro bond. researchgate.net Therefore, the initial cleavage event is highly specific.

Upon enzymatic cleavage, the tripeptide is hydrolyzed into smaller fragments. The expected degradation products would be the dipeptide Pro-Pro and the single amino acid Gln. Subsequent action by other peptidases, such as prolidases (which cleave X-Pro dipeptides), could further degrade the Pro-Pro dipeptide into individual proline amino acids.

Beyond enzymatic action, the glutamine residue itself can undergo spontaneous, non-enzymatic deamidation under physiological conditions to form glutamic acid (Glu). researchgate.netnih.gov This chemical modification would result in the formation of Pro-Pro-Glu, which would then be subject to a different set of peptidases.

Interactive Table 2: Predicted Proteolytic Cleavage and Products of this compound | Substrate | Enzyme Class | Predicted Cleavage Site | Primary Degradation Products | | :--- | :--- | :--- | :--- | | this compound | Prolyl Oligopeptidase | Pro-Pro|-Gln | Pro-Pro, Gln | | Pro-Pro | Prolidase / Prolinase | Pro|-Pro | Pro, Pro |

Prolyl oligopeptidases (POPs), also known as prolyl endopeptidases, are serine proteases that play a significant role in the metabolism of proline-containing peptides. researchgate.net A key characteristic of POPs is their ability to cleave peptides shorter than approximately 30 amino acids on the C-terminal side of proline residues. researchgate.net This makes this compound an ideal potential substrate.

The specificity of POPs for the Pro-X bond means they are primary candidates for mediating the cleavage of the Pro-Gln bond. researchgate.net Research has shown that POPs can hydrolyze a variety of Pro-X bonds, with the nature of the 'X' residue influencing the rate of cleavage. researchgate.net The inability of POPs to hydrolyze the Pro-Pro linkage ensures that the initial cleavage of this compound occurs specifically at the Pro-Gln bond. researchgate.net While POPs are defined by their enzymatic activity, some studies suggest they may also have non-catalytic functions, acting as binding partners for cytosolic proteins, which could be independent of their peptidase activity. nih.gov

While classical collagenases typically recognize specific, longer sequences within the collagen triple helix (such as Pro-X-Gly-Pro), other enzymes involved in collagen processing exhibit direct Pro-Gln cleaving activity. researchgate.net

A prominent example is Procollagen (B1174764) N-endopeptidase (also known as procollagen N-proteinase). nih.govnih.govharvard.edu This metalloendopeptidase is crucial for the maturation of collagen. It functions by removing the N-terminal propeptides from procollagen types I and II, a necessary step for the assembly of collagen fibrils. nih.gov The specific cleavage site in the pro-alpha1(I) chain of bovine and human procollagen has been identified as the peptide bond between a proline and a glutamine residue (Pro|-Gln). nih.govoxfordreference.comresearchgate.net This demonstrates a precise and physiologically critical enzymatic activity that targets the Pro-Gln sequence.

Interactive Table 3: Specificity of Procollagen N-Endopeptidase | Enzyme | Procollagen Chain | Species | Cleavage Site | | :--- | :--- | :--- | :--- | | Procollagen N-endopeptidase | pro-α1(I) | Bovine, Human | -Pro|-Gln- | | Procollagen N-endopeptidase | pro-α1(II) | Multiple | -Ala|-Gln- | | Procollagen N-endopeptidase | pro-α2(I) | Multiple | -Ala|-Gln- |

Data sourced from multiple studies on procollagen processing. nih.govoxfordreference.comresearchgate.net

This compound as a Substrate or Inhibitor in In Vitro Enzyme Assays

The specific cleavage of the Pro-Gln bond by certain enzymes makes the this compound sequence a useful tool for designing substrates in in vitro enzyme assays. These assays are fundamental for discovering enzyme inhibitors and characterizing enzyme activity.

A common strategy involves attaching a reporter molecule, such as a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955), AMC), to the C-terminus of the peptide. promega.deresearchgate.net When the peptide substrate (e.g., this compound-AMC) is intact, the fluorescence is quenched. Upon enzymatic cleavage of the Pro-Gln bond, the AMC molecule is released, resulting in a detectable fluorescent signal that is proportional to the enzyme's activity. promega.denih.gov Such an assay could be used in high-throughput screening to identify inhibitors of enzymes like prolyl oligopeptidase or procollagen N-endopeptidase. nih.gov

Conversely, small peptides can sometimes act as competitive inhibitors by binding to the active site of an enzyme without being cleaved, thereby preventing the binding of the natural substrate. While there is no specific evidence of this compound acting as a potent inhibitor, peptides with similar structures are often tested for such properties.

Interactive Table 4: Conceptual Design of a Fluorogenic Assay Using a this compound Substrate

| Component | Function | Example | Detection Method |

|---|---|---|---|

| Enzyme | Catalyst | Prolyl Oligopeptidase | - |

| Substrate | Peptide sequence recognized by the enzyme | This compound | - |

| Reporter | Fluorophore released upon cleavage | 7-amino-4-methylcoumarin (AMC) | Fluorometry |

| Complete Assay Substrate | Intact, non-fluorescent molecule | This compound-AMC | - |

| Product 1 | Cleaved peptide fragment | Pro-Pro | - |

Biocatalytic Modifications of this compound by Ligases and Transferases

In addition to degradation, the this compound tripeptide can be modified by enzymes that catalyze the formation of new bonds, altering its structure and function.

Ligases are enzymes that join two molecules together. Peptide ligases, such as Sortase A, are used in biotechnology to conjugate peptides to proteins or other molecules. mdpi.com However, these enzymes typically have strict recognition sequences (e.g., LPXTG for Sortase A), which are not present in this compound. mdpi.com Therefore, direct modification of the tripeptide by such ligases is unlikely unless it is part of a larger polypeptide containing the required motif.

Transferases are a more likely class of enzymes to modify this compound, particularly at its C-terminal glutamine residue. Transglutaminases (TGs) are a family of enzymes that catalyze acyl-transfer reactions on the γ-carboxamide group of glutamine. nih.govnih.gov Depending on the amine donor, TGs can mediate two principal modifications:

Protein Cross-linking: In the presence of a primary amine, such as the ε-amino group of a lysine (B10760008) residue, TG forms a stable, protease-resistant isopeptide bond. mdpi.comnih.gov This could link this compound to another peptide or protein.

Deamidation: If water acts as the amine donor, TG hydrolyzes the glutamine side chain, converting it to glutamic acid. nih.gov This reaction transforms this compound into Pro-Pro-Glu.

Another class, Glutaminases , specifically catalyzes the hydrolysis of glutamine to glutamic acid, which would also result in the conversion of this compound to Pro-Pro-Glu. nih.gov These modifications alter the charge and potential interaction sites of the peptide.

Interactive Table 5: Potential Biocatalytic Modifications of the Glutamine Residue in this compound

| Enzyme Class | Enzyme Example | Reaction Type | Co-Substrate | Resulting Modification of this compound |

|---|---|---|---|---|

| Transferase | Transglutaminase | Acyl-transfer (Cross-linking) | Peptide-bound Lysine | Covalent linkage to another peptide via an isopeptide bond |

Microbial Metabolism and Biotransformation Pathways of this compound

The microbial metabolism of the specific tripeptide this compound has not been extensively documented in dedicated studies. However, the biotransformation pathways can be inferred from the known microbial enzymatic activities on proline-rich oligopeptides. The degradation of such peptides in the microbial world is primarily governed by a specialized set of enzymes known as proline-specific peptidases.

Peptides rich in proline, particularly those with Pro-Pro sequences, are known for their significant resistance to degradation by common proteases. researchgate.net This resistance is due to the unique rigid cyclic structure of the proline residue, which restricts the conformational flexibility of the peptide backbone. researchgate.net Consequently, microorganisms that can utilize proline-rich peptides as nutrient sources possess specific enzymes capable of cleaving peptide bonds adjacent to or between proline residues.

Potential microbial biotransformation of this compound would likely involve the following enzymatic steps:

Transport: The initial step requires the transport of the tripeptide into the microbial cell. Bacteria like Listeria monocytogenes possess distinct systems for the transport of di- and tripeptides. asm.org

Peptidase Activity: Once inside the cell, the peptide is subject to degradation by intracellular peptidases. The breakdown of a this compound peptide would necessitate enzymes that can handle the challenging Pro-Pro bond.

Several classes of microbial peptidases could be involved in the metabolism of this compound:

X-prolyl-dipeptidyl-peptidases (PepX): These enzymes are found in some lactic acid bacteria and are capable of cleaving dipeptides from the N-terminus of oligopeptides, provided that proline is in the penultimate position (X-Pro). asm.org However, their activity on a Pro-Pro N-terminus is not well-established and may be limited.

Aminopeptidases P (APPro): These are metallopeptidases that specifically cleave the N-terminal amino acid from a peptide when the second residue is proline (X-Pro bond). mdpi.com A bacterial APPro could potentially cleave the first proline from this compound, but this is not its canonical mode of action, which typically involves removing the residue preceding proline.

Oligopeptidase B (OpdB): This serine peptidase, found in bacteria like Escherichia coli, can degrade proline-rich antimicrobial peptides. jmb.or.krresearchgate.net Studies have shown that OpdB can hydrolyze cationic antimicrobial peptides up to 30 residues long, even those containing several prolines. researchgate.net However, its activity can be blocked if two consecutive proline residues are present at the cleavage site, suggesting a Pro-Pro bond might be resistant to its action. jmb.or.kr

Prolidases (Xaa-Pro dipeptidases): These enzymes specialize in cleaving dipeptides with a C-terminal proline. They would not be directly involved in the initial breakdown of this compound but could act on the Pro-Gln dipeptide if it were released by another enzyme. nih.gov

| Enzyme Class | Typical Cleavage Site | Potential Role in this compound Degradation | Source Organism Example |

|---|---|---|---|

| X-prolyl-dipeptidyl-peptidase (PepX) | Cleaves N-terminal X-Pro dipeptide | Limited; would require cleavage after the second Pro. | Lactic acid bacteria asm.org |

| Aminopeptidase P (APPro) | Cleaves N-terminal residue from X-Pro... peptides | Unlikely to initiate cleavage at Pro-Pro bond. mdpi.com | Escherichia coli mdpi.com |

| Oligopeptidase B (OpdB) | Cleaves after basic residues (Arg, Lys) in peptides <30 residues | May degrade the peptide but could be inhibited by the Pro-Pro motif. jmb.or.kr | Escherichia coli jmb.or.kr |

| Prolidase | Cleaves X-Pro dipeptides | Could act on a Pro-Gln fragment if released by another peptidase. nih.gov | Various bacteria nih.gov |

Investigation of Glutaminyl Cyclase Activity on N-Terminal Glutamine of this compound

The N-terminal glutamine (Gln) residue of peptides and proteins can undergo an intramolecular cyclization to form pyroglutamic acid (pGlu). pnas.org This post-translational modification is a crucial step in the maturation of many peptide hormones and other bioactive molecules. The conversion can occur spontaneously, especially under certain pH and temperature conditions, but it is significantly accelerated by the enzyme Glutaminyl Cyclase (QC). pnas.orgnih.gov

Glutaminyl Cyclase (EC 2.3.2.5) catalyzes the formation of the pGlu residue at the N-terminus of a peptide chain, with the concurrent release of an ammonia (B1221849) molecule. pnas.org This enzymatic reaction is highly specific for glutamine as the N-terminal residue. While no studies have specifically detailed the kinetics of QC using this compound as a substrate, the enzyme's known substrate specificity allows for a well-founded understanding of its likely activity.

Enzyme Characteristics and Substrate Specificity:

Mammalian QCs are zinc-dependent enzymes with a defined substrate-binding pocket. nih.gov Studies on various glutaminyl peptides have revealed key aspects of QC's substrate specificity:

N-Terminal Gln is Essential: The enzyme's primary requirement is an L-glutamine residue at the absolute N-terminus of the substrate. pnas.org

Influence of Adjacent Residues: The nature of the amino acid in the second position can influence the reaction rate. The enzyme shows a bias against adjacent acidic residues and tryptophan. drugbank.com The presence of a proline residue at the second position, as in the hypothetical Gln-Pro... sequence, is permissible.

Peptide Length: QC can act on substrates of varying lengths, from dipeptides to large proteins. pnas.org The efficiency of the conversion is not significantly dependent on the chain length beyond the second residue. drugbank.com

Given these characteristics, this compound is not a direct substrate for Glutaminyl Cyclase because its N-terminal residue is proline. However, if a related peptide, Gln-Pro-Pro , were considered, it would be an expected substrate for QC. The enzyme would catalyze the conversion of the N-terminal glutamine to pyroglutamic acid, yielding the modified peptide pGlu-Pro-Pro .

The enzymatic reaction proceeds as follows: Gln-Pro-Pro → pGlu-Pro-Pro + NH₃

This conversion is generally much faster than the non-enzymatic reaction. For instance, in crude extracts, the enzymatic conversion of glutaminyl peptides can be approximately 70 times faster than the spontaneous reaction. pnas.org The formation of the pGlu ring structure makes the resulting peptide more resistant to degradation by aminopeptidases, thereby increasing its biological half-life. nih.gov

| Property | Value / Characteristic | Reference |

|---|---|---|

| Molecular Weight | 43,000-50,000 Da | pnas.org |

| Optimal pH | ~8.0 | pnas.org |

| Cofactor Requirement | Zinc ion | nih.gov |

| ATP Requirement | Not required | pnas.org |

| Km (for various Gln-peptides) | 60-130 µM | pnas.org |

| Vmax (for various Gln-peptides) | 390-690 pmol/µg per hr | pnas.org |

| Inhibitors | Ammonium chloride (1.0 M) | pnas.org |

The investigation of QC activity is critical in biotechnology and pharmacology, particularly in the manufacturing of therapeutic monoclonal antibodies, where N-terminal Gln cyclization is a common modification affecting product heterogeneity. researchgate.net

Molecular Recognition and Binding Interactions of Pro Pro Gln in Model Systems

Investigation of Pro-Pro-Gln Binding to Model Receptors and Binding Proteins

To characterize the binding of this compound to a specific receptor or protein, a combination of biophysical techniques would be necessary.

Role of this compound in Peptide-Mediated Protein-Protein Interactions

Proline-rich sequences frequently act as recognition motifs in protein-protein interactions (PPIs). nih.gov The this compound sequence could potentially mediate such interactions by binding to specific domains on a target protein, thereby facilitating the formation of larger protein complexes. researchgate.net Investigating this would involve identifying proteins that bind to this motif and studying how this interaction influences the assembly and function of protein complexes.

Allosteric Modulation Studies Involving this compound and Target Macromolecules

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.govnih.gov It is conceivable that this compound could act as an allosteric modulator. To test this, one would perform binding or functional assays with the target macromolecule and its primary ligand in the presence and absence of this compound. A change in the binding affinity or functional response of the primary ligand would indicate allosteric modulation. mdpi.com

Mechanistic Studies and Bioactivity of Pro Pro Gln in Academic Models

Pro-Pro-Gln as a Model Peptide for Studying Cellular Transport Mechanisms

The tripeptide this compound is not commonly utilized as a standalone model for investigating cellular transport. Research in this area tends to focus on its constituent amino acids, proline and glutamine, or on larger, more complex peptides that contain the this compound sequence.

The transport of the individual amino acids is well-characterized. Glutamine is transported across cell membranes by multiple sodium-dependent and sodium-independent systems, including systems A, N, L, ASC, B⁰,⁺, and y⁺LAT2. frontiersin.org These transporters are crucial for processes like supplying glutamine to GABAergic interneurons for neurotransmitter synthesis. uniprot.org Proline is also actively transported into cells via specific carriers, such as the solute carrier family 38 member 2 (SLC38A2), and its uptake is essential for processes like collagen synthesis. frontiersin.org

Studies on larger peptides offer some insight into how a sequence like this compound might be handled. The peptide transporter 1 (PEPT1), an H⁺-coupled transporter, is responsible for the intestinal absorption of many di- and tripeptides. mdpi.comnih.gov While its primary substrates are short, recent evidence suggests PEPT1 can transport some peptides with four or more residues. nih.govacs.org For instance, the transport of the casein-derived hexapeptide Val-Leu-Pro-Val-Pro-Gln (VLPVPQ) has been shown to be mediated by PEPT1. nih.govacs.org However, other transport mechanisms, such as paracellular diffusion through tight junctions, are also involved in the transport of different oligopeptides. mdpi.com Given that PEPT1 is a primary pathway for many di- and tripeptides, it is a plausible, though not directly studied, route for this compound absorption. nih.gov

Table 1: Selected Amino Acid and Peptide Transport Systems

| Transporter System | Substrate(s) | Transport Mechanism | Cellular Location Example |

|---|---|---|---|

| System A (e.g., SLC38A1/2) | Small neutral amino acids (Gln, Pro, Ala, Ser) | Na⁺-cotransport | Astroglia, placental trophoblasts frontiersin.orguniprot.org |

| System L (e.g., LAT1) | Large neutral amino acids (Gln, Leu) | Facilitated diffusion (Na⁺-independent) | Blood-brain barrier frontiersin.org |

| PEPT1 (SLC15A1) | Di- and tripeptides, some larger peptides (e.g., VLPVPQ) | H⁺-cotransport | Intestinal epithelium nih.govacs.org |

Exploration of this compound in Cellular Signaling Pathways within In Vitro Systems

Direct investigation into the role of the isolated tripeptide this compound in specific cellular signaling pathways is limited in published research. However, the bioactivity of its constituent amino acids, proline and glutamine, is well-documented, suggesting potential signaling roles for peptides derived from them.

Glutamine and its metabolites are deeply integrated into cellular signaling, particularly through the mTORC1 pathway, which is a central regulator of cell growth. nih.gov Glutamine-derived α-ketoglutarate can activate mTORC1, promoting cell growth and proliferation. nih.gov Furthermore, glutamine metabolism is linked to the hypoxia-inducible factor (HIF) signaling cascade, a critical response to low oxygen conditions. mdpi.comdovepress.com Proline can also modulate signaling pathways; its oxidation produces reactive oxygen species (ROS) that can act as signaling molecules to stabilize HIFs and influence redox signaling. frontiersin.org

Research on the dipeptide Pro-Gln in the plant model Arabidopsis thaliana used a biochemical approach to identify putative protein interactors. frontiersin.org This analysis linked Pro-Gln to a network of enzymes involved in central carbon and amino acid metabolism, which are also connected to the Target of Rapamycin (TOR) complex-mediated metabolic network. frontiersin.org While these findings are from a plant model, they support the concept that small peptides can have roles beyond simple nutrition, potentially acting as signaling molecules that interface with major metabolic pathways. frontiersin.orgfrontiersin.org In cancer cell lines, the pro-proliferative effects of interferon-γ have been linked to signaling via the PI3K, STAT1, and STAT3 pathways, which increase glutamine uptake. capes.gov.brnih.gov

Although direct evidence is sparse, the known functions of its components suggest that this compound could potentially interact with or modulate signaling pathways related to nutrient sensing, metabolic regulation, and stress responses.

Investigation of this compound's Role in Modulating Cellular Processes (e.g., proliferation, adhesion) in Cell Culture Models

There is no specific research focused on the direct effects of the tripeptide this compound on cellular processes like proliferation and adhesion in cell culture models. The influence of such a peptide is typically inferred from studies on its components or on larger protein structures.

Cellular adhesion and proliferation are fundamental processes studied extensively in vitro. slideshare.net Cells in culture require attachment to a substrate to proliferate, a process mediated by adhesion molecules like integrins. slideshare.netthermofisher.com The growth surface and medium composition, including the availability of amino acids, significantly influence cell behavior. thermofisher.commdpi.com

Glutamine is a critical nutrient for rapidly dividing cells, including cancer cells, and its availability can directly impact proliferation rates. nih.gov For example, the pro-proliferative effect of interferon-γ on breast cancer cell lines is dependent on its ability to stimulate the uptake of glutamine via the ASCT2 transporter. capes.gov.brnih.gov This highlights how modulating the availability or transport of glutamine can have a direct impact on cell proliferation.

Proline is a major component of collagen, a key protein of the extracellular matrix that provides a scaffold for cell adhesion and growth. nih.gov The availability of proline can therefore be a rate-limiting factor for collagen biosynthesis and, consequently, for the formation of a suitable matrix for cell proliferation. nih.gov However, the direct addition of some proline-containing peptides does not always translate to an effect on proliferation. For instance, the dipeptide Pro-Gly was found to enhance elastin (B1584352) synthesis in fibroblasts without affecting the rate of cell proliferation. frontiersin.org

Table 2: Factors Influencing Cell Proliferation and Adhesion in Culture

| Factor | Influence | Example |

|---|---|---|

| Substrate/Surface | Provides attachment points for cells, can induce differentiation. | Biologically coated surfaces can improve neuron adhesion and differentiation. thermofisher.com |

| Nutrient Availability | Essential amino acids like glutamine are critical for cell division. | Limiting glutamine can inhibit the growth of cancer cells. nih.gov |

| Extracellular Matrix | Proteins like collagen provide structural support for adhesion. | Proline availability can determine the rate of collagen biosynthesis. nih.gov |

| Growth Factors | Stimulate signaling pathways that lead to proliferation. | Interferon-γ can promote proliferation in breast cancer cells by increasing glutamine uptake. capes.gov.br |

This compound as a Model for Peptide Stability and Resistance to Degradation in Biological Fluids (non-clinical focus)

The sequence this compound contains structural features that suggest it would serve as an excellent model for studying peptide stability and resistance to enzymatic degradation. Its composition is relevant to understanding why certain peptides, such as those derived from gluten, are resistant to digestion. nih.govijbiotech.com

A key feature contributing to its stability is the di-proline (-Pro-Pro-) motif. While peptides containing a single proline residue are often susceptible to rapid cleavage in serum, those containing an adjacent di-proline sequence exhibit remarkable stability against serum endopeptidases. ingentaconnect.com The rigid structure of the proline ring and the nature of the Pro-Pro peptide bond make it a poor substrate for many common proteases. nih.gov This inherent resistance is a major reason why proline-rich proteins like gluten are not fully broken down by digestive enzymes. nih.govmdpi.commednews.care

The N-terminal amino acid can also influence stability. An N-terminal glutamine (Gln) residue is known to be unstable under certain conditions, as it can spontaneously cyclize to form pyroglutamate (B8496135) (pGlu). sigmaaldrich.comresearchgate.net This modification can, in turn, enhance the peptide's resistance to aminopeptidases, further increasing its stability. researchgate.net

The combination of the highly stable di-proline core and a potentially cyclizing N-terminal glutamine makes this compound a robust peptide. This makes it a valuable model for studying the chemical and enzymatic factors that govern peptide half-life in biological fluids, independent of any clinical application.

Table 3: Factors Affecting Stability of the this compound Peptide

| Structural Feature | Effect on Stability | Mechanism |

|---|---|---|

| Di-proline (-Pro-Pro-) Motif | Increases resistance to degradation | The rigid Pro-Pro bond is a poor substrate for many endopeptidases. nih.govingentaconnect.com |

| N-terminal Glutamine (Gln) | Can increase resistance to aminopeptidases | May cyclize to pyroglutamate (pGlu), blocking cleavage by N-terminal-targeting enzymes. sigmaaldrich.comresearchgate.net |

| High Proline/Glutamine Content | Generally increases resistance to digestion | Peptides rich in these amino acids are poorly degraded by gastrointestinal enzymes like pepsin and trypsin. ijbiotech.comcaldic.com |

Genetic Engineering Approaches to Modulate this compound Production or Activity in Research Organisms

Genetic engineering is a powerful tool for producing specific peptides and proteins, but it is typically applied to molecules significantly larger than a tripeptide like this compound. The direct production of such a short peptide via recombinant DNA technology is generally inefficient and not a common practice. Instead, research focuses on producing larger polypeptides or proteins that may contain the this compound sequence within their structure.

A relevant example is the recombinant production of substance P analogs in Escherichia coli. nih.gov In one study, a vector system was designed to express multiple linked copies of a synthetic gene for substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). nih.gov This multimeric protein was then cleaved chemically to release monomers of the desired peptide. This strategy demonstrates how a sequence containing Pro-Gln can be generated as part of a larger, genetically encoded precursor.

Another application is in the production of recombinant human collagens. google.com Collagen is characterized by repeating Gly-X-Y tripeptide motifs, where X is often proline and Y can be various amino acids, including glutamine. Genetic engineering has been used to create recombinant collagens in expression systems like Pichia pastoris, allowing for the production of these repetitive protein structures. google.com

These approaches are designed to produce complex proteins. nih.gov There are no established genetic engineering methods aimed at modulating the in vivo cellular production or activity of the specific, isolated tripeptide this compound in research organisms. Its synthesis and degradation would be governed by general cellular amino acid and peptide metabolism rather than by a dedicated genetic pathway that could be easily targeted.

This compound as a Catalytic Moiety in Organic Reactions (e.g., conjugate addition reactions)

The this compound sequence is a recognized and studied motif within the field of organocatalysis, specifically as part of the Pro-Pro-Xaa peptide family. These tripeptides have proven to be powerful catalysts for stereoselective carbon-carbon bond-forming reactions that proceed through an enamine intermediate. acs.orgnih.gov

In this context, H-dthis compound-OH is one of several Pro-Pro-Xaa catalysts that have been successfully used in reactions such as the conjugate addition of aldehydes to nitroolefins. acs.orgnih.gov The power of this peptide scaffold lies in its modularity; by changing the C-terminal amino acid (the "Xaa" position), the steric and electronic properties of the catalyst can be finely tuned to suit different substrates, leading to high stereoselectivity in the final products. nih.gov

Mechanistic studies have highlighted the importance of the peptide's conformational flexibility and the role of internal proton donors in achieving high catalytic performance. acs.org While some highly effective Pro-Pro-Xaa catalysts have a rigid structure, others, including H-dthis compound-OH, are noted to be more flexible. acs.org This flexibility can be crucial for accommodating substrates and facilitating the catalytic cycle. The development of these peptide catalysts has been guided by both rational design based on mechanistic understanding and, more recently, by machine learning approaches to optimize catalyst structure for specific reactions. acs.orgnih.gov

Table 4: Characteristics of Pro-Pro-Xaa Peptides in Catalysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Catalytic Function | Organocatalyst for asymmetric C-C bond formation. | H-dthis compound-OH is an effective catalyst for reactions like conjugate additions. acs.org |

| Mechanism | Proceeds via an enamine intermediate formed between the peptide's N-terminal proline and a carbonyl substrate. | Standard mechanism for this class of catalysts. nih.gov |

| Modularity | The C-terminal "Xaa" residue (Gln in this case) can be varied to optimize stereoselectivity for different substrates. | Allows for fine-tuning of catalytic activity. nih.gov |

| Conformation | A balance of flexibility and rigidity is important for catalytic performance. | H-dthis compound-OH is considered a more flexible catalyst within this family. acs.org |

Analytical and Detection Methodologies for Pro Pro Gln in Research Matrices

Chromatographic Techniques for Pro-Pro-Gln Separation and Purification

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures into individual components. For a peptide like this compound, various chromatographic methods are utilized for both purification and analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used to assess the purity of synthetic and isolated peptides. rockefeller.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).

The purity of synthetic peptides, including those with this compound sequences, is routinely checked using analytical RP-HPLC. peptide.co.jpthermofisher.com For instance, the analysis of synthetic human salivary proline-rich peptides and other complex sequences often relies on HPLC to confirm homogeneity. psu.edu A study on a basic proline-rich peptide from human parotid saliva used HPLC analysis to identify PTH-amino acid derivatives during Edman degradation sequencing. psu.edu Products advertised with high purity levels (e.g., ≥97%) are typically verified by HPLC. sigmaaldrich.com Quantification can be achieved by integrating the peak area of the peptide and comparing it to a calibration curve generated from a known concentration of a purified standard.

Table 1: Representative HPLC Conditions for Peptide Analysis

| Parameter | Condition | Application |

| Column | Reversed-phase C18 | General peptide purity and analysis. mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Common aqueous mobile phase for peptide separations. poga.ca |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic mobile phase for eluting peptides. poga.ca |

| Gradient | Linear gradient of increasing Mobile Phase B | To elute peptides with varying hydrophobicities. poga.ca |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues. |

| Flow Rate | ~0.5-1.0 mL/min | Standard for analytical scale columns. poga.ca |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved resolution. A rapid UPLC method was developed for the separation and characterization of low-molecular-weight glutenin subunits (LMW-GS) from wheat, demonstrating the power of this technique for complex protein mixtures. acs.org This method could achieve reproducible, high-resolution separation in under 20 minutes, a significant improvement over traditional HPLC. acs.org In other research, a nano Acquity UPLC system was coupled with mass spectrometry for the identification of peptide sequences from oat protein hydrolysates, some of which contained proline and glutamine. poga.ca The high resolution of UPLC is critical for separating closely related peptide fragments that may be present in research matrices.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. This technique is invaluable for studying the non-covalent aggregation or oligomerization of peptides and proteins. In one study, SEC was employed to analyze the in-solution oligomerization states of a protein that contained a "this compound-Ala" sequence, demonstrating its utility in determining whether a peptide exists as a monomer, dimer, or higher-order oligomer in a given buffer. googleapis.com SEC is also used as a purification step, for example, using Sephadex G-25 or G-50 columns to separate peptides from smaller or larger contaminants based on size. tandfonline.comgoogle.com.na

Capillary Electrophoresis for High-Resolution Analysis of this compound and its Fragments

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses a high-voltage electric field to separate analytes within a narrow capillary tube. It offers very high efficiency and requires minimal sample volume. Different modes of CE can be applied to peptide analysis:

Capillary Zone Electrophoresis (CZE) separates peptides based on their mass-to-charge ratio. mdpi.com

Capillary Isoelectric Focusing (cIEF) separates peptides based on their isoelectric point (pI), which is particularly useful for resolving peptide isomers. mdpi.com

Capillary Gel Electrophoresis (CGE) separates analytes based on their molecular weight, similar to SDS-PAGE, and is effective for peptides with many hydrophobic side chains. mdpi.com

These high-resolution techniques are well-suited for the detailed analysis of this compound and its potential fragments or post-translationally modified variants in complex biological samples.

Immunoassay Development for this compound Detection in Research Samples (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods for detecting and quantifying a target analyte in a complex sample. The development of an ELISA for this compound would involve generating antibodies that specifically recognize this tripeptide sequence.

The general process involves:

Antigen Preparation: The small this compound peptide (a hapten) would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

Immunization: An animal model is immunized with the conjugate to produce polyclonal or monoclonal antibodies.

Assay Development: A competitive ELISA format is often used for small molecules. In this setup, a known amount of a this compound conjugate is immobilized on a microtiter plate. The sample containing the unknown amount of free this compound is mixed with a limited amount of specific antibody and added to the plate. The free peptide in the sample competes with the immobilized peptide for antibody binding. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

This approach is analogous to the use of a competitive ELISA with a monoclonal R5 antibody to quantify gluten residues in wheat bran, where the assay detects specific immunogenic peptide sequences. rcaap.ptmdpi.com Similarly, an ELISA was developed to detect the P30 protein of Mycoplasma pneumoniae in patient serum, demonstrating the successful application of this technique for specific protein detection in biological fluids. nih.govasm.org

Coupled Spectroscopic-Chromatographic Methods for this compound Quantification (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive identification and quantification of peptides in complex mixtures. This method provides high sensitivity, specificity, and structural information.

In this technique, peptides are first separated by HPLC or UPLC and then introduced into a mass spectrometer. The peptide ions are selected (MS1), fragmented (MS2) using techniques like collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The amino acid sequence can be deduced from the fragmentation pattern.

Several studies have used LC-MS/MS to identify the this compound sequence within larger bioactive peptides.

Research on soybean protein hydrolysates identified a peptide containing this compound using LC-MS analysis. usp.brscielo.brscielo.br

A study on oat protein hydrolysates identified a peptide with the sequence Leu-Pro-Pro-Gln-Leu (LPPQL) using a nano Acquity UPLC system coupled to a Q-Tof Premier mass spectrometer. poga.ca

In another study, peptides from dry-cured ham were analyzed using a UHPLC system coupled to an LTQ-Orbitrap mass spectrometer, identifying the sequence Phe-Pro-Pro-Gln (FPPQ). mdpi.com

Quantification using LC-MS/MS is highly accurate and is typically performed using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-fragment ion transitions for the target peptide are monitored.

Table 2: Exemplary LC-MS/MS Parameters for Peptide Identification

| Parameter | Specification | Source |

| LC System | UHPLC-LTQ-Orbitrap MS | mdpi.com |

| Column | C18 (5 µm, 250 mm × 3 mm) | mdpi.com |

| Mobile Phase A | 0.1% formic acid in water | mdpi.compoga.ca |

| Mobile Phase B | 100% Acetonitrile with 0.1% formic acid | mdpi.compoga.ca |

| MS Mode | Positive Ionization Mode | scielo.br |

| Fragmentation | Collision-Induced Dissociation (CID) | scielo.br |

| Data Analysis | Software such as PEAKS or Xcalibur | mdpi.comscielo.br |

Sample Preparation and Extraction Methodologies for this compound from Complex Biological Matrices

The accurate quantification of the tripeptide this compound in complex biological matrices such as plasma, serum, urine, or cell culture media is critically dependent on the initial sample preparation and extraction steps. These preliminary procedures are essential for removing interfering endogenous substances like proteins, salts, and lipids, which can otherwise compromise the sensitivity and reliability of subsequent analytical detection. ibib.plchromatographyonline.com The low concentrations at which peptides like this compound typically exist in these samples further underscore the need for efficient enrichment and purification. ibib.pl A variety of methodologies have been developed to isolate and concentrate peptides from these complex environments, each with distinct advantages and limitations. nih.govnih.gov

Common strategies for peptide extraction include protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrafiltration. ibib.plnih.gov The choice of method is often dictated by the specific physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the downstream analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For instance, the presence of salts and proteins in blood plasma can be a limiting factor for some extraction techniques, necessitating multi-step procedures to achieve the desired sample purity. ibib.plresearchgate.net

Protein Precipitation